2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol
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Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol is a chemical compound with the molecular formula C13H17N3OS. It is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
One common method involves the reaction of 2-chlorobenzothiazole with piperazine in the presence of a base, followed by the addition of ethylene oxide to introduce the ethanol group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form using reducing agents like sodium borohydride.
Scientific Research Applications
2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: Its luminescent properties make it useful in the development of new materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol include other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-yl)acetonitrile: Known for its applications in organic synthesis.
N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides: Investigated for their antiproliferative and anti-HIV activities.
The uniqueness of this compound lies in its specific structure, which combines the benzothiazole ring with a piperazine moiety and an ethanol group, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZHIBRCDRYHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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